
N,N-dimethyl-5-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-2-thiophenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-5-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-2-thiophenesulfonamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as DMTS and is known for its unique chemical and physical properties.
Mechanism of Action
The mechanism of action of DMTS is not yet fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that play a role in inflammation and cancer development. DMTS has also been shown to induce apoptosis (cell death) in cancer cells, making it a promising candidate for cancer therapy.
Biochemical and Physiological Effects
DMTS has been shown to have several biochemical and physiological effects, including reducing inflammation, inhibiting cancer cell growth, and reducing oxidative stress. DMTS has also been shown to improve cognitive function and memory in animal studies.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DMTS in lab experiments is its ability to selectively target certain enzymes and proteins, making it a valuable tool for studying the mechanisms of inflammation and cancer development. However, one limitation of using DMTS is its potential toxicity, which can vary depending on the dose and duration of exposure.
Future Directions
There are several future directions for research on DMTS, including further studies on its mechanism of action and potential applications in the treatment of neurodegenerative diseases. Additionally, researchers may explore the use of DMTS in combination with other drugs or therapies to enhance its effectiveness and reduce potential side effects. Finally, future studies may investigate the potential use of DMTS as a diagnostic tool for detecting inflammation and cancer.
Synthesis Methods
DMTS can be synthesized using various methods, including the reaction of 2-thiophenesulfonic acid with N,N-dimethyl-5-(bromomethyl)-2,3,4,5-tetramethyl-1,8-naphthyridin-4-amine in the presence of a base. The product obtained is then treated with an acid to yield DMTS.
Scientific Research Applications
DMTS has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of application is in the field of medicine, where DMTS has been shown to exhibit anti-inflammatory and anti-cancer properties. DMTS has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
Product Name |
N,N-dimethyl-5-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-2-thiophenesulfonamide |
|---|---|
Molecular Formula |
C23H29NO5S2 |
Molecular Weight |
463.6 g/mol |
IUPAC Name |
N,N-dimethyl-5-(3,3,6,6-tetramethyl-1,8-dioxo-4,5,7,9-tetrahydro-2H-xanthen-9-yl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C23H29NO5S2/c1-22(2)9-13(25)19-15(11-22)29-16-12-23(3,4)10-14(26)20(16)21(19)17-7-8-18(30-17)31(27,28)24(5)6/h7-8,21H,9-12H2,1-6H3 |
InChI Key |
ZPABZGTUJDBGFY-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC=C(S4)S(=O)(=O)N(C)C)C(=O)C1)C |
Canonical SMILES |
CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC=C(S4)S(=O)(=O)N(C)C)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



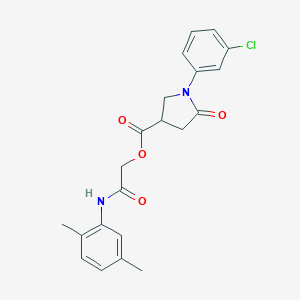

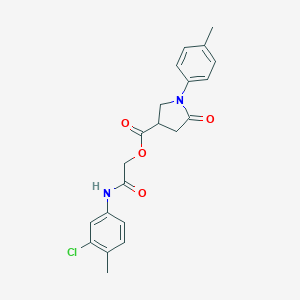
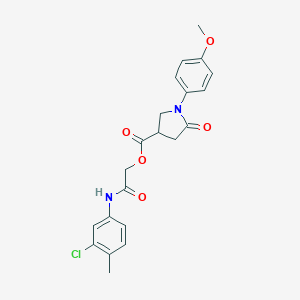

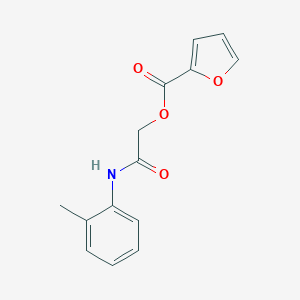

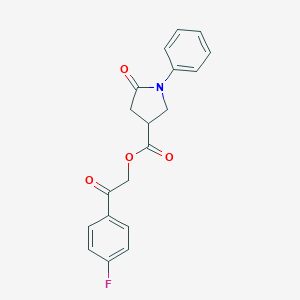

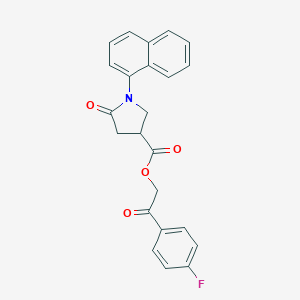
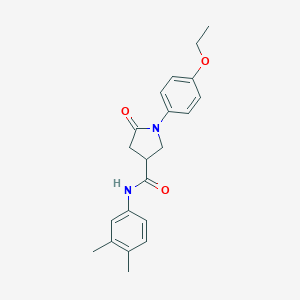
![N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B271269.png)
![N-(3-{[3-(2-furoylamino)anilino]carbonyl}phenyl)-2-furamide](/img/structure/B271273.png)
![5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271275.png)